4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

Catalog No.
S860816
CAS No.
1097810-17-7
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

CAS Number

1097810-17-7

Product Name

4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine

IUPAC Name

4-methyl-1-N-propan-2-ylbenzene-1,2-diamine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3

InChI Key

ZIFHSQAMAOAJSS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(C)C)N

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)N

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine, also known by its systematic name, is an aromatic diamine characterized by the presence of two amine groups attached to a benzene ring, along with a propan-2-yl (isopropyl) group and a methyl group. This compound features a unique structure that contributes to its diverse chemical properties and biological activities. Its molecular formula is C₁₁H₁₅N₂, indicating the presence of 11 carbon atoms, 15 hydrogen atoms, and 2 nitrogen atoms.

Typical of amines and aromatic compounds:

  • Condensation Reactions: The amine groups can react with aldehydes or ketones to form imines or enamines. This reaction is significant in synthesizing more complex organic molecules.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form ammonium salts. This property is utilized in various applications, including drug formulation and catalysis .
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

The biological activity of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine is notable for its potential as a pharmaceutical agent. It has been studied for its:

  • Antioxidant Properties: Similar to other diamines, it may exhibit antioxidant activities, which are beneficial in preventing oxidative stress in biological systems .
  • Antimicrobial Activity: Some studies indicate that compounds with similar structures may possess antimicrobial properties, making them candidates for developing new antibiotics .

Several methods have been developed for synthesizing 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine:

  • Amination of Aromatic Compounds: The compound can be synthesized through the direct amination of 4-methylbenzene using propan-2-amine under controlled conditions.
  • Reduction Reactions: Starting from nitro derivatives of the corresponding aromatic compound, reduction processes can yield the desired diamine .
  • Multi-step Synthesis: A more complex synthesis may involve several steps including nitration, reduction, and subsequent amination to introduce the isopropyl group and the second amine functionality.

4-Methyl-1-N-(propan-2-yl)benzene-1,2-diamine has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
  • Polymer Chemistry: The compound can be utilized as a curing agent or hardener in epoxy resins and other polymer formulations .
  • Agricultural Chemicals: Its derivatives may find applications as herbicides or fungicides due to their biological activity .

Research on interaction studies involving 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine focuses on its reactivity with other biomolecules. For instance:

  • Binding Studies: Investigations into how this compound interacts with enzymes or receptors can reveal its potential therapeutic effects.
  • Toxicological Assessments: Understanding its interactions at the cellular level helps evaluate its safety profile for use in medicinal applications .

Several compounds share structural similarities with 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-N-(Propan-2-yl)benzene-1,3-diamineSimilar amine groups but different positionsPotentially different reactivity due to substitution pattern
4-(Propan-2-yl)benzene-1,3-diamineContains propan-2-yl but at different positionMay exhibit different biological activities
N,N'-Diphenylbenzene-1,4-diamineContains phenyl groups instead of alkylKnown for strong antioxidant properties
N,N'-Diisopropylbenzene-1,4-diamineIsopropyl groups on both aminesMay have enhanced steric hindrance affecting reactivity

The uniqueness of 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine lies in its specific combination of functional groups and their positions on the benzene ring, which influences its chemical behavior and potential applications compared to similar compounds.

XLogP3

2.4

Dates

Modify: 2023-08-16

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